3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

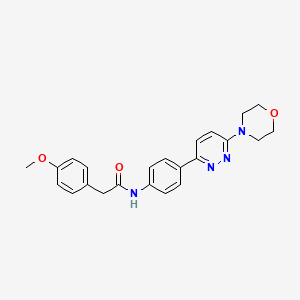

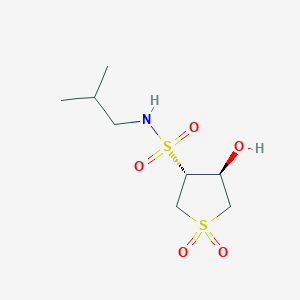

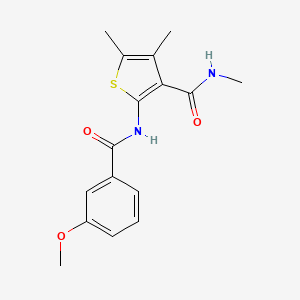

“3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C12H15N3O2 . It is also known by its IUPAC name "5-methyl-5-(2-phenylethyl)-2,4-imidazolidinedione" .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group, a phenylethyl group, and an amino group .Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated innovative methods for synthesizing novel compounds from imidazolidine-2,4-dione derivatives, which serve as precursors or intermediates in the production of pharmacologically active molecules. For instance, the reaction of phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates leads to novel spiro-linked and imidazoline derivatives, showcasing the versatility of these compounds in creating structurally diverse molecules with potential biological activity (Klásek et al., 2010). Similarly, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione derivatives demonstrates a straightforward approach to analogues of imidazole alkaloids, indicating their significance in medicinal chemistry (Witchard & Watson, 2010).

Chemical Reaction Mechanisms and Synthesis Techniques

Studies have also focused on understanding the reaction mechanisms involving imidazolidine-2,4-dione derivatives and exploring efficient synthesis techniques. The investigation into the reactions of α-amino acid phenylhydrazides with levulinic acid to produce dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives highlights the influence of solvent polarity on reaction rates and the potential for creating bicyclic derivatives with defined stereochemistry (Verardo et al., 2004). Furthermore, the development of a one-pot microwave-assisted synthesis method for 3-(thien-3-yl)imidazolidine-2,4-dione analogs demonstrates the efficiency and practicality of modern synthesis approaches in producing optically pure derivatives (Brouillette et al., 2007).

Structural and Conformational Analysis

Research has not only focused on the synthesis of new compounds but also on the structural and conformational analysis of imidazolidine-2,4-dione derivatives. X-ray crystallography studies have provided insights into the unexpected structures and conformations of these compounds, which are crucial for understanding their reactivity and potential interactions in biological systems (Aydin et al., 2013).

properties

IUPAC Name |

3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(10(16)15(13)11(17)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXKYGNLIVLFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2720985.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)

![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)

![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)

![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)